

"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B056805

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Technical Guide: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Disclaimer: Direct experimental data for **2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for its tautomer, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile, and closely related analogues. All data derived from analogous compounds are clearly indicated.

Introduction

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a fluorinated heterocyclic compound belonging to the 3-cyano-2-pyridone class of molecules. This class is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique chemical properties exhibited by its derivatives. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the known chemical properties, potential synthetic routes, and relevant biological context of this compound and its close analogues.

Chemical and Physical Properties

Direct experimental data for the target compound is scarce. The following tables summarize the known properties of its tautomer and related substituted analogues.

Table 1: General Properties of **2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile** and its Tautomer

Property	Value	Compound
Molecular Formula	C ₇ H ₃ F ₃ N ₂ O	2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Molecular Weight	188.11 g/mol	2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
CAS Number	Not available	2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Synonyms	2-hydroxy-6-(trifluoromethyl)nicotinonitrile	Tautomer

Table 2: Physicochemical Properties of Analogous Compounds

Property	Value	Compound
Melting Point	233-237 °C	6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile[1]
Melting Point	238-244 °C	1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]
Appearance	Pale yellow amorphous powder	1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]
Storage Conditions	0-8°C	1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]
Purity	≥ 98% (HPLC)	1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]

Experimental Protocols

General Synthesis of 3-Cyano-2-pyridones

A general and efficient method for the synthesis of 3-cyano-2-pyridone derivatives involves a multi-component reaction. This approach offers advantages such as mild reaction conditions and high yields. The following protocol is a generalized procedure that can be adapted for the synthesis of **2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile**.

Reactants:

- An appropriate α,β -unsaturated ketone (for the target compound, a trifluoromethyl-containing precursor would be required)
- Cyanoacetamide or a derivative
- A basic catalyst (e.g., potassium hydroxide, triethylamine, or piperidine)

- An alcohol solvent (e.g., ethanol)

Procedure:

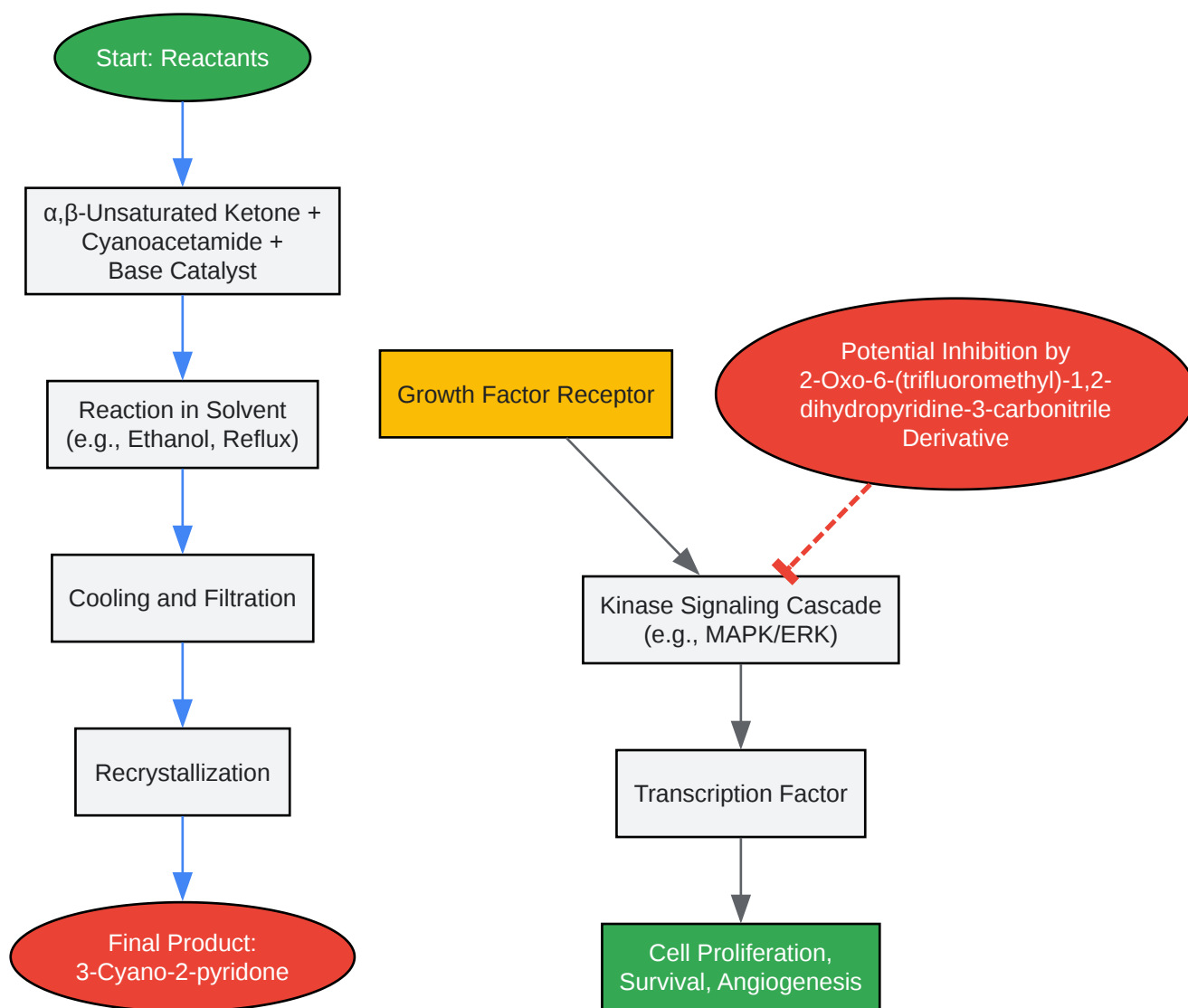
- Dissolve the α,β -unsaturated ketone and cyanoacetamide in ethanol in a round-bottom flask.
- Add a catalytic amount of the base to the reaction mixture.
- Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- The product often precipitates out of the solution and can be collected by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Further purification can be achieved by recrystallization from an appropriate solvent.

This is a generalized protocol and the specific reactants, stoichiometry, and reaction conditions would need to be optimized for the synthesis of the target compound.

Mandatory Visualizations

Tautomerism

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exists in equilibrium with its tautomeric form, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile. This is a common characteristic of 2-pyridones.



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- To cite this document: BenchChem. ["2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056805#2-oxo-6-trifluoromethyl-1-2-dihydropyridine-3-carbonitrile-chemical-properties>]

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